N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline
Description
N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline is a complex organic compound with a unique structure that includes an oxazole ring, a morpholine ring, and a fluorinated aniline group
Properties
IUPAC Name |
N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c1-13(18-21-12-17(25-18)19(2,3)4)22-15-9-14(20)10-16(11-15)23-5-7-24-8-6-23/h9-13,22H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQNRNUQKMRNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C(C)(C)C)NC2=CC(=CC(=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The tert-butyl group is introduced via alkylation reactions, and the morpholine ring is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening and process optimization ensures efficient and cost-effective manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-1-(2,2-difluoroethyl)pyrazol-4-amine
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
Uniqueness
N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
